1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine
Description
Properties
Molecular Formula |
C34H37N3O4 |
|---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
tert-butyl 4-[4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C34H37N3O4/c1-34(2,3)41-33(38)37-22-20-36(21-23-37)29-16-14-28(15-17-29)30-18-19-31(39-24-26-10-6-4-7-11-26)35-32(30)40-25-27-12-8-5-9-13-27/h4-19H,20-25H2,1-3H3 |
InChI Key |
YUXOGVJBGYTVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=C(N=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Overview
N-Boc piperazine (piperazine-1-carboxylic acid tert-butyl ester) is a crucial intermediate in the synthesis of the target compound. It is typically prepared by selective Boc protection of piperazine, protecting one nitrogen atom with the tert-butoxycarbonyl (Boc) group.
Synthetic Methods
Two classical methods are reported:
Direct Boc protection of piperazine : Anhydrous piperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) under controlled conditions to protect one nitrogen selectively. This method often requires extensive aqueous workup and purification, leading to lower yields and higher waste treatment costs.
Salt formation followed by Boc protection : Piperazine is first reacted with glacial acetic acid to form a salt, then treated with Boc anhydride. Extraction with toluene and ethyl acetate yields the N-Boc piperazine product. This method improves selectivity but involves hazardous solvents like toluene.
Improved Industrial Method (Patent CN108033931B)
A more efficient industrially suitable method uses diethanolamine as the starting material and proceeds via three steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Chlorination: Diethanolamine + thionyl chloride → bis(2-chloroethyl)amine | Reflux 3-5 h, cool <10 °C | Forms chlorinated intermediate |
| 2 | Boc protection: bis(2-chloroethyl)amine + Boc anhydride → bis(2-chloroethyl) carbamic acid tert-butyl ester | 10-30 °C, ≥12 h, alkaline pH (>10) | Maintains selectivity, mild conditions |
| 3 | Cyclization: Intermediate + aqueous ammonia → N-Boc piperazine | 55-65 °C, 2-5 h | Cyclizes to form piperazine ring |
Final product is extracted with ethyl acetate, dried, and concentrated to yield high purity N-Boc piperazine with high yield and low cost, suitable for scale-up.
Functionalization of the Pyridyl Ring with Benzyloxy Groups
The 2,6-bis(benzyloxy)-3-pyridyl moiety requires installation of benzyloxy groups at the 2 and 6 positions of the pyridine ring.
General Strategy
Starting from a suitably substituted 3-pyridinol or 3-hydroxypyridine derivative, benzylation is carried out using benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF or acetone).
The reaction selectively converts hydroxyl groups to benzyloxy ethers, protecting them during subsequent synthetic steps.
Coupling of Pyridyl and Phenyl Units
The 4-(2,6-bis(benzyloxy)-3-pyridyl)phenyl fragment is constructed by coupling reactions such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the substitution pattern of the starting materials.
The phenyl ring is typically functionalized with a leaving group (e.g., bromide or iodide) at the para position.
The pyridyl unit bearing benzyloxy substituents is introduced as a boronic acid or boronate ester.
Palladium-catalyzed Suzuki coupling under mild conditions (e.g., Pd(PPh3)4, base like K2CO3, in solvents such as toluene or dioxane) yields the biaryl linkage.
Attachment of the Boc-Piperazine Moiety
The final step involves linking the Boc-protected piperazine to the 4-(2,6-bis(benzyloxy)-3-pyridyl)phenyl group.
Methodology
The phenyl-pyridyl intermediate is functionalized with a suitable leaving group (e.g., bromide or chloride) at the para position.
Nucleophilic substitution or Buchwald-Hartwig amination is employed to attach the Boc-piperazine nitrogen to the aromatic ring.
Conditions typically involve palladium catalysts, ligands, and bases under inert atmosphere.
Summary of Preparation Methods in Tabular Form
Research Notes and Considerations
The Boc protection of piperazine is crucial to prevent poly-substitution and to control regioselectivity.
Use of diethanolamine as a starting material for N-Boc piperazine synthesis offers advantages in cost, yield, and environmental profile compared to direct Boc protection of piperazine.
Benzyl protecting groups on the pyridyl ring provide stability during cross-coupling and can be removed later by hydrogenolysis if needed.
Palladium-catalyzed cross-coupling reactions are the preferred method for biaryl bond formation due to their high efficiency and mild conditions.
Careful control of reaction pH and temperature during Boc protection and cyclization steps is essential for high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products:
- Oxidation of benzyloxy groups yields benzaldehyde or benzoic acid.
- Reduction of the pyridyl ring yields piperidine derivatives.
- Boc deprotection yields the free amine form of the compound.
Scientific Research Applications
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to hydrophobic pockets in proteins, while the pyridyl ring can engage in π-π interactions with aromatic residues. The Boc group provides stability and protection during synthesis but is removed to reveal the active amine group, which can form hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Boc-Protected Piperazine Moieties
tert-Butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate ()
- Structure : Boc-protected piperazine linked to a 4-formylbenzoyl group.
- Molecular Weight : 319.4 g/mol (ESI-MS data).
- Synthesis : Synthesized via EDCI/HOBt-mediated coupling in 91.2% yield, demonstrating high efficiency.
- Application : Intermediate in the development of PARP-1 inhibitors, highlighting its role in anticancer research .
1-Boc-4-(2-formylphenyl)piperazine ()
- Structure : Boc-protected piperazine with a 2-formylphenyl substituent.
- Molecular Weight : ~303.36 g/mol (C₁₆H₂₁N₃O₃).
- Applications : Used in synthesizing benzaldehyde derivatives for further functionalization.
- Key Difference : The formyl group at the ortho position may alter steric hindrance compared to the para-substituted pyridyl group in the target compound .
1-Boc-4-(4-nitrophenyl)piperazine ()
Analogs with Substituted Benzyl/Phenyl Groups
1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine ()
- Structure: Piperazine with bis(4-fluorophenyl)methyl and phenoxyethyl substituents.
- Molecular Weight : 422.50 g/mol.
- Crystallography: Monoclinic crystal system (P21/c), with chair conformation of the piperazine ring and C–H···F interactions .
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine ()
- Structure : Difluorobenzyl and tosyl groups on piperazine.
- Molecular Weight : 366.42 g/mol.
- Interactions : Exhibits C–H···O and C–H···F hydrogen bonding in crystal packing .
1-Acetyl-4-(4-hydroxyphenyl)piperazine ()
- Structure : Acetyl-protected piperazine with a 4-hydroxyphenyl group.
- Molecular Weight : 220.27 g/mol.
- Application : Used in biochemical studies; the hydroxyl group enables hydrogen bonding in target interactions .
Biological Activity
1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₃₁N₃O₄
- Molecular Weight : 551.68 g/mol
- CAS Number : 2641512-78-7
- Purity : ≥95%
The compound features a piperazine core substituted with a phenyl group and a pyridine derivative with benzyloxy groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors and enzymes related to neuropharmacology.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, modifications to similar structures have shown effectiveness against multiple cancer cell lines, including pancreatic and breast cancer cells.
| Compound | Cell Line | GI50 (μM) | Activity |
|---|---|---|---|
| 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine | MCF-7 (breast) | >50 | Low |
| 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine | MiaPaCa-2 (pancreatic) | >50 | Low |
These findings suggest that while the compound may not demonstrate strong activity against certain cancer types, further structural optimization could enhance its efficacy.
Neuroprotective Effects
The compound's structure hints at potential neuroprotective properties. Research into related piperazine derivatives has shown promise in mitigating excitotoxicity in neuronal models, indicating that similar mechanisms may be exploitable in 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine.
Study 1: In Vitro Cancer Cell Line Testing
In a series of experiments involving various cancer cell lines, compounds structurally related to 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine were evaluated for their growth inhibition capabilities. The results indicated moderate activity against specific lines but highlighted the need for further modifications to improve potency.
Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of piperazine derivatives demonstrated that these compounds could reduce neuronal damage in models of oxidative stress. The mechanism was attributed to the modulation of excitatory neurotransmitter release and inhibition of apoptotic pathways.
Q & A
Q. What are the key challenges in synthesizing 1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine, and how can they be addressed?
- Methodological Answer : The synthesis involves multi-step reactions, including protecting group strategies (e.g., Boc for piperazine), coupling of pyridyl-phenyl fragments, and purification. Key challenges include:
- Low Yield in Coupling Steps : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with optimized ligand systems (e.g., XPhos) to enhance efficiency .
- Byproduct Formation : Employ column chromatography or recrystallization (e.g., using ethyl acetate/hexane gradients) for purification .
- Boc Deprotection Sensitivity : Conduct deprotection under mild acidic conditions (e.g., TFA in DCM) to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?
- Methodological Answer : A combination of techniques ensures structural confirmation and purity assessment:
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models (e.g., ICReDD’s algorithms) analyze reaction pathways to prioritize experimental conditions . For example:
- Solvent Selection : Simulate polarity effects on reaction kinetics.
- Catalyst Screening : Predict ligand-metal interactions for cross-coupling steps.
- Thermodynamic Stability : Assess Boc group robustness under varying pH/temperature .
Q. What strategies mitigate instability of the compound during storage or biological assays?
- Methodological Answer :
- Storage : Store under inert gas (Argon) at -20°C in amber vials to prevent oxidation .
- Buffer Compatibility : Use DMSO stocks (≤10 mM) and avoid aqueous solutions with high chloride content to prevent hydrolysis .
- In Vitro Assays : Pre-incubate with antioxidants (e.g., ascorbic acid) in cell culture media .
Q. How should researchers resolve discrepancies in spectral data between synthetic intermediates?
- Methodological Answer :
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., targeting PI3K/AKT pathways) .
- Cellular Uptake : Track intracellular accumulation via LC-MS in cancer cell lines (e.g., HeLa) .
- Cytotoxicity : MTT assays with IC50 determination (validate with positive controls like doxorubicin) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Conduct systematic studies using nephelometry or UV-Vis spectroscopy across solvents (e.g., DMSO, THF, water).
- LogP Calculation : Compare experimental (shake-flask method) vs. computational (e.g., XLogP3) values to rationalize discrepancies .
- Co-Solvent Systems : Explore PEG-400/water mixtures for enhanced solubility in biological assays .
Synthetic Route Design
Q. What alternative protecting groups could replace Boc for improved stability during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
